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Compound of Interest

Compound Name: Methylcarbamic acid

Cat. No.: B1215457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural properties of

methylcarbamic acid derived from quantum mechanical calculations. Carbamates are crucial

functional groups in medicinal chemistry and drug design, acting as key components in various

therapeutic agents and serving as important protecting groups in peptide synthesis.[1][2]

Understanding their conformational preferences, rotational barriers, and geometric parameters

at a quantum level is essential for rational drug design and molecular modeling.

Conformational Landscape of Methylcarbamic Acid
Methylcarbamic acid, like other carbamates, primarily exists in two planar conformations, syn

and anti, arising from the restricted rotation around the C-N bond.[1] This restriction is due to

the delocalization of the nitrogen lone pair electrons into the carbonyl group, giving the C-N

bond partial double-bond character.[2] Quantum chemical calculations have been instrumental

in determining the relative stabilities and geometric structures of these conformers.

High-level quantum chemical calculations have shown that the syn conformer of methyl

carbamate is lower in energy than glycine, a structurally related amino acid, suggesting its

potential significance in contexts like interstellar chemistry.[3] The energy barrier for rotation

around the C-N bond in carbamates is typically lower than in amides, a factor that influences

their dynamic behavior and interaction with biological targets.[2][4]
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The process of determining the structures and energies of methylcarbamic acid conformers

using quantum calculations follows a systematic workflow. This involves defining the initial

molecular structure, performing geometry optimization to find the lowest energy conformation,

and then calculating vibrational frequencies to confirm the nature of the stationary point on the

potential energy surface.

Input Preparation

Quantum Calculation

Analysis
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Initial Structure Definition (e.g., Z-matrix or Cartesian Coordinates)

Selection of Theoretical Method and Basis Set (e.g., B3LYP/6-31G*)

Geometry Optimization (Finding Energy Minimum)

Frequency Calculation

Verification of Stationary Point (No Imaginary Frequencies)

Extraction of Structural Data (Bond Lengths, Angles, Energies)

Optimized Molecular Structure and Properties
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Caption: A general workflow for quantum chemical calculations of molecular structures.

Quantitative Structural Data
Various ab initio and density functional theory (DFT) methods have been employed to calculate

the geometric parameters of carbamic acid and its derivatives.[5] The choice of the theoretical

method and basis set can influence the calculated values. Below is a summary of

representative calculated structural parameters for the conformers of methylcarbamic acid.

Table 1: Calculated Geometries of Methylcarbamic Acid Conformers

Parameter Conformer Method/Basis Set Value

Bond Lengths (Å)

C=O syn B3LYP/6-31G 1.215

C-N syn B3LYP/6-31G 1.365

C-O syn B3LYP/6-31G 1.348

N-H (avg) syn B3LYP/6-31G 1.012

O-CH3 syn B3LYP/6-31G 1.435

**Bond Angles (°) **

O=C-N syn B3LYP/6-31G 125.8

O=C-O syn B3LYP/6-31G 124.5

C-N-H (avg) syn B3LYP/6-31G 118.5

C-O-CH3 syn B3LYP/6-31G 116.2

Dihedral Angles (°)

O=C-N-H syn B3LYP/6-31G 0.0

C-O-C-N syn B3LYP/6-31G* 180.0
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Note: The values presented are representative and may vary depending on the specific study

and computational level.

Rotational Energy Barrier
The interconversion between the syn and anti conformers proceeds through a transition state

where the N-H bond is perpendicular to the O=C-O plane. The energy difference between the

ground state conformers and this transition state defines the rotational barrier.

syn-Conformer

Transition_State

 ΔG‡ (syn→anti)

anti-Conformer
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Caption: A potential energy diagram for C-N bond rotation in methylcarbamic acid.

The barrier for rotation about the C-N bond in N-alkylcarbamates is approximately 16 kcal/mol.

[4][6] However, this barrier can be significantly influenced by substituents. For instance, in N-

phenylcarbamate, the barrier is lowered to 12.5 kcal/mol, and for N-(2-pyrimidyl)carbamates, it

can be less than 9 kcal/mol.[4][6]
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The quantum chemical calculations cited in the literature for studying methylcarbamic acid
and its analogs typically involve the following:

Software: Programs such as Gaussian, GAMESS, or ORCA are commonly used.

Level of Theory: A range of methods have been applied, from Hartree-Fock (SCF) to more

sophisticated approaches that include electron correlation, such as Møller-Plesset

perturbation theory (MP2) and Coupled Cluster (CCSD(T)).[3][5] Density Functional Theory

(DFT), particularly with the B3LYP functional, has been shown to provide reliable results for

these systems.[3]

Basis Sets: Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are frequently used,

as they offer a good balance between accuracy and computational cost.[5][7] For higher

accuracy, Dunning's correlation-consistent basis sets may be employed.[3]

Geometry Optimization: The geometry of the molecule is optimized to find a minimum on the

potential energy surface. This is typically achieved using gradient-based optimization

algorithms.

Frequency Analysis: Vibrational frequency calculations are performed to characterize the

stationary points. A true minimum on the potential energy surface will have all real (positive)

vibrational frequencies, while a transition state will have exactly one imaginary frequency.

Experimental Protocols for Validation
Experimental techniques are crucial for validating the results of quantum calculations. For

carbamates, the primary experimental method for studying conformational dynamics is:

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to

measure the rates of conformational exchange, such as the syn-anti isomerization. By

analyzing the broadening of NMR signals at different temperatures, the energy barrier (ΔG‡)

for the rotational process can be determined.[8] The coalescence temperature, where the

signals for the two rotamers merge, is directly related to the rate of exchange and the

rotational barrier.[6]
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Quantum mechanical calculations provide invaluable insights into the structural and energetic

properties of methylcarbamic acid. These theoretical studies, when benchmarked against

experimental data, offer a robust framework for understanding the conformational preferences

and dynamic behavior of carbamates. This knowledge is paramount for the rational design of

novel therapeutic agents and for advancing our understanding of the role of carbamates in

chemical and biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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